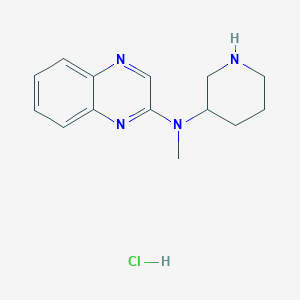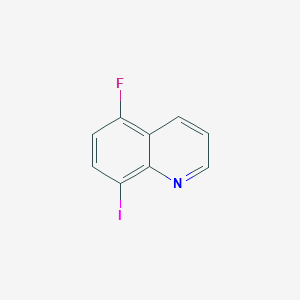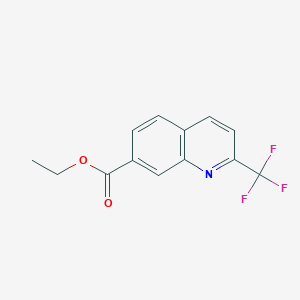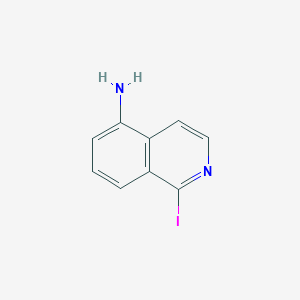
(3,4-diphenylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Diphenylphenyl)boronic acid is an organic compound with the chemical formula C18H15BO2. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3,4-diphenylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids often utilizes large-scale hydroboration reactions due to their efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings for the production of complex boronic acid derivatives .
化学反応の分析
Types of Reactions: (3,4-Diphenylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydride donors such as lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed from these reactions include various boronic esters, borates, and complex organic molecules synthesized through cross-coupling reactions .
科学的研究の応用
(3,4-Diphenylphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3,4-diphenylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug development. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond .
類似化合物との比較
(3,5-Diphenylphenyl)boronic acid: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
3-Formylphenylboronic acid and 4-Formylphenylboronic acid: Used in similar synthetic applications but with different functional groups that affect their chemical behavior.
Uniqueness: (3,4-Diphenylphenyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and suitability for certain applications, such as the formation of specific carbon-carbon bonds in organic synthesis .
特性
分子式 |
C18H15BO2 |
|---|---|
分子量 |
274.1 g/mol |
IUPAC名 |
(3,4-diphenylphenyl)boronic acid |
InChI |
InChI=1S/C18H15BO2/c20-19(21)16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13,20-21H |
InChIキー |
BKRFBMOLSSEWJR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-](/img/structure/B11847104.png)




![4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid](/img/structure/B11847139.png)




![4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid](/img/structure/B11847165.png)
